molecular formula C12H15F3N2O4 B2677807 1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate CAS No. 1006492-02-9

1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate

Cat. No.: B2677807
CAS No.: 1006492-02-9
M. Wt: 308.257
InChI Key: MZCLFOQOMWOWSC-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate typically involves the reaction of tert-butyl 4-ethyl-1H-pyrazole-1,4-dicarboxylate with trifluoromethylating agents under controlled conditions The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and modulate biological pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl) 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • 1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-indole-1,4-dicarboxylate

Uniqueness

1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-(trifluoromethyl)pyrazole-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O4/c1-5-20-9(18)7-6-16-17(8(7)12(13,14)15)10(19)21-11(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCLFOQOMWOWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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